molecular formula C30H29N3O3 B2771989 (11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321987-89-6

(11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2771989
CAS No.: 1321987-89-6
M. Wt: 479.58
InChI Key: SAXYJULRQBIMEL-GCUVURNUSA-N
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Description

(11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C30H29N3O3 and its molecular weight is 479.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article delves into its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C30H29N3O3
  • Molecular Weight : 479.58 g/mol
  • IUPAC Name : 4-(4-methoxyphenyl)imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.

Antimicrobial Activity

Research has indicated that the compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance:

  • Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : An MIC of 64 µg/mL was recorded.

These results suggest that the compound can be a potential candidate for developing new antimicrobial agents.

Cytotoxic Activity

Studies assessing the cytotoxic effects of the compound on cancer cell lines have yielded promising results:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 18 µM

These values indicate that the compound possesses moderate cytotoxicity against these cancer cell lines and may serve as a lead structure for anticancer drug development.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several studies have been conducted to explore the biological efficacy of this compound:

StudyFocusResults
Study 1Antimicrobial ScreeningEffective against S. aureus and E. coli with MICs of 32 µg/mL and 64 µg/mL respectively.
Study 2Cytotoxicity AssayIC50 values for HeLa (15 µM), MCF-7 (20 µM), A549 (18 µM).
Study 3Mechanistic StudySuggested inhibition of DNA synthesis and apoptosis induction in cancer cells.

Properties

IUPAC Name

4-(4-methoxyphenyl)imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O3/c1-19-7-9-22(10-8-19)31-29(34)26-18-21-17-20-5-3-15-33-16-4-6-25(27(20)33)28(21)36-30(26)32-23-11-13-24(35-2)14-12-23/h7-14,17-18H,3-6,15-16H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXYJULRQBIMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=C(C=C6)OC)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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